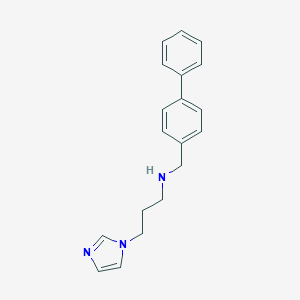![molecular formula C17H12FN3O2S B276102 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276102.png)
2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzothiazole derivatives and is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The mechanism of action of 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in cells, such as enzymes or receptors. This interaction leads to a change in the activity of the target, which ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one depend on the specific application and target. In anticancer research, the compound has been shown to induce cell death and inhibit tumor growth. In Alzheimer's disease research, it has been studied for its potential to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's pathology. In material science, the compound has been used as a fluorescent probe due to its unique optical properties.
实验室实验的优点和局限性
One of the advantages of using 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one in lab experiments is its versatility. It can be used in various applications, including medicinal chemistry, material science, and biochemistry. Another advantage is its relatively simple synthesis method, which allows for the easy production of the compound in large quantities. However, one limitation is the lack of information on its toxicity and potential side effects, which limits its use in certain applications.
未来方向
There are several future directions for the research on 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one. In medicinal chemistry, further studies could focus on optimizing the compound's structure to enhance its activity and reduce potential toxicity. In material science, the compound could be used as a building block for the synthesis of novel materials with unique optical properties. Additionally, research could focus on the compound's potential as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Conclusion:
2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one is a versatile compound with potential applications in various scientific research fields. Its unique structure and properties make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one is a multi-step process that involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and 4-fluorobenzaldehyde in the presence of a catalyst. The resulting intermediate is then treated with triethyl orthoformate and ammonium acetate to obtain the final product. The synthesis method has been optimized to enhance the yield and purity of the compound, making it suitable for various applications.
科学研究应用
2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one has shown potential applications in various scientific research fields. In medicinal chemistry, it has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, it has been used as a fluorescent probe and as a building block for the synthesis of novel materials.
属性
分子式 |
C17H12FN3O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-[2-(4-fluorophenyl)-2-oxoethyl]-4H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3-one |
InChI |
InChI=1S/C17H12FN3O2S/c18-12-7-5-11(6-8-12)14(22)9-21-16(23)10-20-13-3-1-2-4-15(13)24-17(20)19-21/h1-8H,9-10H2 |
InChI 键 |
XMWQKZOGHQDJQL-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(N=C2N1C3=CC=CC=C3S2)CC(=O)C4=CC=C(C=C4)F |
规范 SMILES |
C1C(=O)N(N=C2N1C3=CC=CC=C3S2)CC(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(3-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276026.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)
![4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276028.png)

![N-[4-(dimethylamino)benzyl]-N-(3-isopropoxypropyl)amine](/img/structure/B276031.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)
![2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276051.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)

